3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid

Catalog No.
S16160071
CAS No.
M.F
C11H15NO4
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic a...

Product Name

3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid

IUPAC Name

3-methyl-3-[(3-methylfuran-2-carbonyl)amino]butanoic acid

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c1-7-4-5-16-9(7)10(15)12-11(2,3)6-8(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

KOTPRIGJHIGZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)NC(C)(C)CC(=O)O

3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid is an organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and a butanoic acid chain. Its molecular formula is C11H15NO4C_{11}H_{15}NO_{4} with a molecular weight of 211.25 g/mol. The presence of the furan ring and the carboxamide functionality contributes to its diverse chemical properties and potential biological activities, making it an interesting subject for research in organic chemistry and medicinal applications.

Due to its functional groups. Notably, the carboxamide group allows for nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution. Additionally, the butanoic acid chain can engage in esterification and amidation reactions. These diverse reactivity patterns underscore the compound's utility in synthetic organic chemistry.

Research indicates that 3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid may exhibit significant biological activities. Its mechanisms of action are likely linked to interactions with specific molecular targets, including enzymes and receptors. Such interactions could lead to modulation of enzymatic activities or alterations in cellular signaling pathways, suggesting potential therapeutic applications.

The synthesis of 3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid typically involves multi-step organic reactions. Common methods include:

  • Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Carboxamide Group: This is often accomplished via amide coupling reactions with carboxylic acids or their derivatives.
  • Synthesis of the Butanoic Acid Chain: This may involve alkylation or acylation techniques to build the desired carbon backbone.

Optimizing reaction conditions is crucial for achieving high yields and purity of the final product.

The applications of 3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid span various fields, including:

  • Medicinal Chemistry: Potential use as a pharmaceutical agent due to its biological activity.
  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
  • Material Science: Possible applications in developing novel materials due to its unique structural properties.

Studies on the interactions of 3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid with biomolecules have provided insights into its mechanism of action. The compound's furan ring and carboxamide group are critical for binding to specific enzymes and receptors, which may lead to various biological effects such as inhibition of enzymatic activity or modulation of cellular signaling pathways.

Several compounds share structural similarities with 3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(3-Methylfuran-2-yl)butanoic acidC10H12O3C_{10}H_{12}O_{3}Lacks the carboxamide group, which may influence biological activity and reactivity.
2-(5-Methylfuran-2-carboxamido)-4-(methylthio)butanoic acidC11H15NO4SC_{11}H_{15}NO_{4}SContains a methylthio group that alters its chemical properties compared to 3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid.
4-(methylthio)-2-(5-methylfuran-2-carboxamido)-butanoic acidC11H15NO4SC_{11}H_{15}NO_{4}SSimilar structure but differs in substituent positioning affecting its reactivity and biological profile.

The uniqueness of 3-Methyl-3-(3-methylfuran-2-carboxamido)butanoic acid lies in its specific combination of functional groups, which contribute to its distinctive chemical behavior and potential biological activities. This combination allows for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

225.10010796 g/mol

Monoisotopic Mass

225.10010796 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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